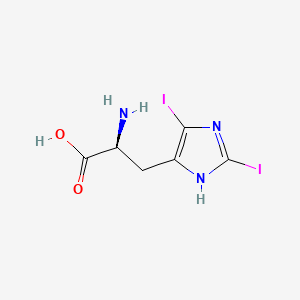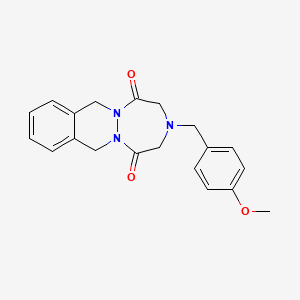![molecular formula C15H19N3O B12922812 5,6-Dimethyl-N-[2-(2-methylphenoxy)ethyl]pyrimidin-4-amine CAS No. 83940-44-7](/img/structure/B12922812.png)
5,6-Dimethyl-N-[2-(2-methylphenoxy)ethyl]pyrimidin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,6-dimethyl-N-(2-(o-tolyloxy)ethyl)pyrimidin-4-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dimethyl-N-(2-(o-tolyloxy)ethyl)pyrimidin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-dichloropyrimidine and 2-(o-tolyloxy)ethylamine.
Nucleophilic Substitution: The 2,4-dichloropyrimidine undergoes nucleophilic substitution with 2-(o-tolyloxy)ethylamine in the presence of a base, such as potassium carbonate, to form the intermediate 2-(o-tolyloxy)ethylpyrimidin-4-amine.
Methylation: The intermediate is then subjected to methylation using methyl iodide and a base, such as sodium hydride, to introduce the methyl groups at the 5 and 6 positions of the pyrimidine ring, resulting in the final product.
Industrial Production Methods
Industrial production of 5,6-dimethyl-N-(2-(o-tolyloxy)ethyl)pyrimidin-4-amine involves scaling up the laboratory synthesis process. This typically includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
5,6-dimethyl-N-(2-(o-tolyloxy)ethyl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrimidine ring or the tolyloxy moiety are replaced with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.
科学研究应用
5,6-dimethyl-N-(2-(o-tolyloxy)ethyl)pyrimidin-4-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets, such as enzymes and receptors.
Agriculture: It is explored as a potential pesticide or herbicide due to its activity against certain pests and weeds.
Materials Science: The compound is studied for its potential use in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 5,6-dimethyl-N-(2-(o-tolyloxy)ethyl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, in medicinal applications, it may inhibit a key enzyme involved in a disease pathway, thereby exerting its therapeutic effects.
相似化合物的比较
Similar Compounds
Pyrimidine Derivatives: Compounds such as 2,4-diaminopyrimidine and 5-bromo-6-methylpyrimidin-4-amine share structural similarities with 5,6-dimethyl-N-(2-(o-tolyloxy)ethyl)pyrimidin-4-amine.
Tolyl Derivatives: Compounds like 2-(o-tolyloxy)ethanol and 2-(o-tolyloxy)ethylamine have similar tolyloxy moieties.
Uniqueness
5,6-dimethyl-N-(2-(o-tolyloxy)ethyl)pyrimidin-4-amine is unique due to the specific combination of the pyrimidine ring with the tolyloxyethyl group and the methyl substitutions at the 5 and 6 positions. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
CAS 编号 |
83940-44-7 |
|---|---|
分子式 |
C15H19N3O |
分子量 |
257.33 g/mol |
IUPAC 名称 |
5,6-dimethyl-N-[2-(2-methylphenoxy)ethyl]pyrimidin-4-amine |
InChI |
InChI=1S/C15H19N3O/c1-11-6-4-5-7-14(11)19-9-8-16-15-12(2)13(3)17-10-18-15/h4-7,10H,8-9H2,1-3H3,(H,16,17,18) |
InChI 键 |
MJYQHSLDGRIFPG-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1OCCNC2=NC=NC(=C2C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


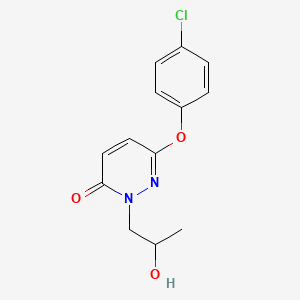

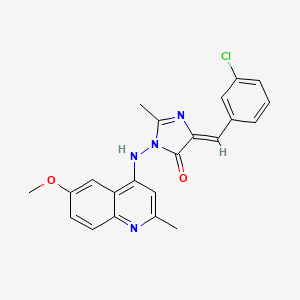


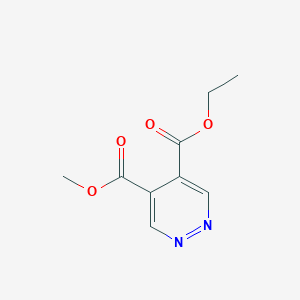


![4-[(Ethylcarbamoyl)amino]-1,2,5-thiadiazole-3-carboxamide](/img/structure/B12922787.png)


